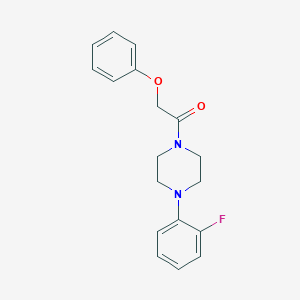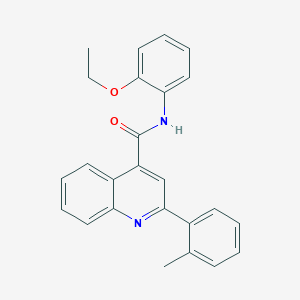
1-(2-Fluorophenyl)-4-(phenoxyacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Fluorophenyl)piperazine” is a laboratory chemical . It’s a type of piperazine, a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular formula of “1-(2-Fluorophenyl)piperazine” is C10H13FN2 .
Chemical Reactions Analysis
Piperazines, including “1-(2-Fluorophenyl)piperazine”, can undergo various chemical reactions. For instance, they can participate in cyclization reactions with sulfonium salts .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characteristics
1-(2-Fluorophenyl)-4-(phenoxyacetyl)piperazine and its derivatives have been the focus of various studies due to their chemical and pharmacological properties. The synthesis of these compounds involves multiple steps, starting from basic chemical intermediates to the final product, focusing on optimizing reaction conditions and improving yield and selectivity. For example, the synthesis and evaluation of phenyl-and non-phenyl-substituted derivatives showed the importance of specific substituents in enhancing binding affinity to target receptors, such as the dopamine transporter (DAT) and the serotonin transporter (SERT) (Hsin et al., 2003).
Potential Therapeutic Applications
Studies have explored the potential therapeutic applications of these compounds, particularly in the context of neuropsychiatric disorders. The compounds' ability to modulate neurotransmitter systems, especially dopamine and serotonin, positions them as potential candidates for treating conditions like depression, anxiety, and substance abuse. For instance, derivatives of 1-(2-Fluorophenyl)-4-(phenoxyacetyl)piperazine have been examined for their serotonin-selective reuptake inhibitor (SSRI) properties, offering insights into designing antidepressants with potentially fewer side effects (Dorsey et al., 2004).
Anticancer Potential
The exploration of anticancer properties of these compounds has also been a significant area of research. Novel derivatives have been synthesized and evaluated for their antitumor activities, demonstrating promising results against various cancer cell lines. This research contributes to the ongoing search for more effective and selective anticancer agents, highlighting the versatility of 1-(2-Fluorophenyl)-4-(phenoxyacetyl)piperazine derivatives in medicinal chemistry (Ding et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
It is an intermediary compound obtained in the synthesis of neurologically active compounds , suggesting that it may interact with targets in the nervous system.
Mode of Action
As an intermediary in the synthesis of neurologically active compounds, it may interact with its targets to modulate their function, leading to changes in neuronal activity .
Biochemical Pathways
Given its role as an intermediary in the synthesis of neurologically active compounds, it may be involved in pathways related to neurotransmission .
Result of Action
As an intermediary in the synthesis of neurologically active compounds, it may influence neuronal function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Fluorophenyl)-4-(phenoxyacetyl)piperazine .
Eigenschaften
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-16-8-4-5-9-17(16)20-10-12-21(13-11-20)18(22)14-23-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDNXHGDUUYZIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenoxyethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isopropyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443308.png)
![4-[4-(5-bromo-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B443309.png)
![2-(2,4-dimethylphenyl)-N-[2-(4-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B443310.png)
![Phenyl 5-[(2-naphthyloxy)methyl]-2-furoate](/img/structure/B443311.png)
![(5E)-5-[(3-bromo-4-butoxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B443314.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide](/img/structure/B443315.png)
![N-(4-methoxyphenyl)-4-[(1-naphthyloxy)methyl]benzamide](/img/structure/B443317.png)

![2-(5-methyl-2-furyl)-N-[4-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)butyl]-4-quinolinecarboxamide](/img/structure/B443319.png)
![1-{3-[(2-Naphthyloxy)methyl]benzoyl}azepane](/img/structure/B443322.png)


![4-chloro-N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B443330.png)
